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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

Anlotinib is an orally administered, small-molecule multi-target tyrosine kinase inhibitor (TKI)
engineered to disrupt key signaling pathways implicated in tumor growth, angiogenesis, and
metastasis.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine
kinases (RTKSs), primarily targeting vascular endothelial growth factor receptors (VEGFR),
fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors
(PDGFR), as well as the stem cell factor receptor (c-Kit).[2][3][4][5] This comprehensive
inhibition profile allows anlotinib to exert potent anti-tumor effects across a variety of solid
tumors.[3][6]

Core Kinase Targets and Inhibitory Potency

Anlotinib demonstrates high selectivity and potent inhibitory activity against several key kinases
involved in angiogenesis and cell proliferation. The half-maximal inhibitory concentration (IC50)
values, a measure of drug potency, have been quantified through various preclinical studies.
Anlotinib has shown particular potency against VEGFR2, a critical mediator of angiogenesis,
with 1C50 values reported to be less than 1 nmol/L.[2][7][8]

Table 1: Anlotinib In Vitro Kinase Inhibitory Activity (IC50)
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Target Kinase IC50 (nmol/L) Reference
VEGFR2 <1.0 [21[7]
VEGFR2 0.2 [71[81[°]
VEGFR2 5.6+1.2 [10]
VEGFR3 0.7 [71[81[°]
VEGFR1 26.9 [7]
PDGFRB 115.0 [7]
PDGFRB 8.7 £3.4 [10]
FGFR1 11.7+4.1 [10]

c-Kit 14.8 [7]

Note: Variations in IC50 values can be attributed to different experimental conditions and assay
formats.

Beyond these primary targets, anlotinib also exhibits inhibitory effects on other kinases
including PDGFRa, FGFR1-4, RET, MET, Aurora-B, and c-FMS.[11][12][13] This broad-
spectrum activity contributes to its robust anti-tumor and anti-angiogenic effects.[2][11]

Affected Signaling Pathways

The binding of anlotinib to the ATP-binding pocket of these kinases blocks their phosphorylation
and subsequent activation.[2][14][15] This action effectively interrupts major downstream
signaling cascades that are crucial for tumor cell function. The primary pathways affected are:

e PI3K/AKT/mTOR Pathway: Downstream of VEGFR, FGFR, and c-Kit, this pathway is a
critical regulator of cell survival, proliferation, and growth.[4][15][16]

 RAF/MEK/ERK (MAPK) Pathway: This cascade, also downstream of the primary targets,
plays a central role in regulating cell proliferation, differentiation, and migration.[4][14][17][18]

By simultaneously disrupting these pathways, anlotinib effectively suppresses tumor
angiogenesis, inhibits tumor cell proliferation, and can induce apoptosis (programmed cell

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6146601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891194/
https://www.mdpi.com/1424-8247/18/4/585
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030542/
https://melanocyte-stimulating-hormone-release-inhibiting-factor.com/index.php?g=Wap&m=Article&a=detail&id=58
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891194/
https://www.mdpi.com/1424-8247/18/4/585
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891194/
https://melanocyte-stimulating-hormone-release-inhibiting-factor.com/index.php?g=Wap&m=Article&a=detail&id=58
https://melanocyte-stimulating-hormone-release-inhibiting-factor.com/index.php?g=Wap&m=Article&a=detail&id=58
https://pmc.ncbi.nlm.nih.gov/articles/PMC5891194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7327692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11027453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8993710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6146601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7327692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6146601/
http://www.lnskaxh.com/ewebe/webeditor/uploadfile/20180904085820334.pdf
https://www.researchgate.net/figure/Mechanism-of-anlotinib-action-on-multiple-receptor-tyrosine-kinases-and-their-downstream_fig1_395466400
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.664853/full
https://www.researchgate.net/figure/Mechanism-of-anlotinib-action-on-multiple-receptor-tyrosine-kinases-and-their-downstream_fig1_395466400
https://pmc.ncbi.nlm.nih.gov/articles/PMC9418595/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.664853/full
http://www.lnskaxh.com/ewebe/webeditor/uploadfile/20180904085820334.pdf
https://agris.fao.org/search/en/providers/122535/records/65de2b6c4c5aef494fda87bf
https://pubmed.ncbi.nlm.nih.gov/29454091/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

death).[1][4][15]

Anlotinib

FGFR1-4

Receptor Tyrosine Kinases

Angiogenesis

Downstream Signaling D%humyq
vy
P PI3K > RAF [
AKT MEK
MTOR ERK
Cellular Processes

Proliferation

Click to download full resolution via product page

Anlotinib's multi-target inhibition of key signaling pathways.

Experimental Protocols

The kinase inhibition profile of anlotinib has been characterized using a combination of in vitro

enzymatic assays and cell-based functional assays.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://synapse.patsnap.com/article/what-is-the-mechanism-of-anlotinib-dihydrochloride
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.664853/full
https://www.researchgate.net/figure/Mechanism-of-anlotinib-action-on-multiple-receptor-tyrosine-kinases-and-their-downstream_fig1_395466400
https://www.benchchem.com/product/b10783339?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of anlotinib to inhibit the enzymatic activity of purified
kinases.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

e Principle: This method quantifies kinase activity by detecting the phosphorylation of a
substrate.

o Methodology:
o Recombinant tyrosine kinases are incubated in reaction buffer in 96-well plates.[7]
o Anlotinib at various concentrations is added to the wells.

o The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.

[7]

o After incubation, the reaction is stopped, and the mixture is transferred to a streptavidin-
coated plate to capture the biotinylated peptide.

o A phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) is added to
detect the phosphorylated substrate.

o A chromogenic substrate is added, and the resulting color change is measured using a
microplate reader. The signal intensity is inversely proportional to the inhibitory activity of
anlotinib.

o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
anlotinib concentration.

B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g.,
LanthaScreen®)

e Principle: This assay measures the binding of a fluorescently labeled antibody to a
phosphorylated substrate, resulting in a FRET signal.
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o Methodology:

[¢]

The target kinase, a fluorescently labeled substrate (e.g., GFP-tagged), and ATP are
combined in a buffer system.[19]

Anlotinib dilutions are added to the reaction mixture.

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room
temperature.[20]

A detection solution containing a terbium-labeled anti-phospho-substrate antibody and
EDTA (to stop the reaction) is added.[19]

If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing it in close
proximity to the fluorescent substrate, allowing FRET to occur upon excitation.

The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal
indicates inhibition of kinase activity.[19]

IC50 values are derived from dose-response curves.

Cell-Based Functional Assays

These assays assess the effects of anlotinib on cellular processes that are dependent on the

targeted kinases.

A. Cell Proliferation/Viability Assays (MTT or CCK-8)

e Principle: These colorimetric assays measure the metabolic activity of viable cells, which is

proportional to the number of cells.

o Methodology:

o

o

Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECS) are seeded in 96-
well plates and allowed to adhere overnight.[21][22]

The cells are then treated with various concentrations of anlotinib for a specified duration
(e.g., 24, 48, or 72 hours).[16][21]
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o For proliferation assays, cells may be stimulated with a growth factor like VEGF.[7]

o Following treatment, a reagent (MTT or CCK-8) is added to each well and incubated for 2-
4 hours.[16][21][22]

o Living cells metabolize the reagent into a colored formazan product.

o The absorbance of the solution is measured with a microplate reader at the appropriate
wavelength (e.g., 450 nm for CCK-8).[16][22]

o The results are used to determine the concentration of anlotinib that inhibits cell growth by
50% (IC50).

. Receptor Phosphorylation Assay (Western Blot)

Principle: This technique detects the phosphorylation status of specific proteins, providing a
direct measure of kinase inhibition within the cell.

Methodology:

o Cells are serum-starved and then pre-treated with different concentrations of anlotinib for a
set time (e.g., 1.5 hours).[7]

o The relevant ligand (e.g., VEGF, FGF-2, PDGF-BB) is added to stimulate receptor
phosphorylation.[14]

o Cells are lysed, and total protein is extracted and quantified.
o Proteins are separated by size via SDS-PAGE and transferred to a membrane.

o The membrane is incubated with primary antibodies specific for the phosphorylated form
of the target kinase (e.g., p-VEGFRZ2) and the total form of the kinase.

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP).

o A chemiluminescent substrate is applied, and the resulting signal is captured. The ratio of
phosphorylated protein to total protein is used to quantify the level of inhibition.[14]
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Assay Preparation
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Generalized workflow for kinase profile characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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